molecular formula C4H2FIN2 B6230160 4-fluoro-5-iodopyrimidine CAS No. 1804490-26-3

4-fluoro-5-iodopyrimidine

Cat. No. B6230160
CAS RN: 1804490-26-3
M. Wt: 224
InChI Key:
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Description

4-Fluoro-5-iodopyrimidine is a heterocyclic compound with two nitrogen atoms, one fluorine atom, and one iodine atom. It is a colorless solid and can be synthesized from various starting materials. It has been widely studied due to its potential applications in drug development, organic synthesis, and biochemistry.

Scientific Research Applications

4-Fluoro-5-iodopyrimidine has been studied for its potential applications in drug development, organic synthesis, and biochemistry. It has been used in the synthesis of various biologically active compounds, such as antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of organometallic compounds, such as palladium and platinum complexes. Additionally, 4-fluoro-5-iodopyrimidine has been used as a fluorescent label for the detection of various molecules in biological systems.

Mechanism of Action

4-Fluoro-5-iodopyrimidine is a versatile compound that can be used to modify the properties of other molecules. It has been used to modify the structure, reactivity, and solubility of other molecules. Additionally, 4-fluoro-5-iodopyrimidine can be used to modify the binding affinity of molecules to various receptors in the body. This can be used to target specific proteins and receptors, which can be used to treat or prevent various diseases.
Biochemical and Physiological Effects
4-Fluoro-5-iodopyrimidine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties. Additionally, 4-fluoro-5-iodopyrimidine has been shown to inhibit the growth of certain bacteria and fungi. It has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

4-Fluoro-5-iodopyrimidine has several advantages for use in lab experiments. It is a stable compound and is easily synthesized from various starting materials. Additionally, it is relatively inexpensive and can be modified to target specific proteins and receptors. However, 4-fluoro-5-iodopyrimidine does have some limitations. It is a relatively small molecule and can be difficult to detect in biological systems. Additionally, it can be difficult to control the concentration of the compound in lab experiments.

Future Directions

The potential applications of 4-fluoro-5-iodopyrimidine are numerous and are still being explored. One potential future direction is the development of new drugs and therapies based on this compound. Additionally, 4-fluoro-5-iodopyrimidine could be used to target specific proteins and receptors in the body, which could lead to the development of new treatments for various diseases. Additionally, 4-fluoro-5-iodopyrimidine could be used to develop new fluorescent labels for the detection of molecules in biological systems. Finally, 4-fluoro-5-iodopyrimidine could be used to modify the properties of other molecules, which could lead to the development of new materials and compounds.

Synthesis Methods

4-Fluoro-5-iodopyrimidine can be synthesized from various starting materials, such as 4-fluorobenzaldehyde, 4-fluorobenzoyl chloride, and 5-iodopyrimidine. The most common synthesis method is the reaction of 4-fluorobenzaldehyde with 5-iodopyrimidine in the presence of a base, such as sodium hydroxide. This reaction produces 4-fluoro-5-iodopyrimidine as a side product. Other methods of synthesis include the reaction of 4-fluorobenzoyl chloride with 5-iodopyrimidine in the presence of a base, and the reaction of 4-fluorobenzaldehyde with 5-iodopyrimidine in the presence of an acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-fluoro-5-iodopyrimidine can be achieved through a two-step process involving the synthesis of 4-fluoro-5-nitropyrimidine followed by its reduction to the corresponding 4-fluoro-5-iodopyrimidine.", "Starting Materials": [ "2,4-difluoro-5-nitropyrimidine", "iodine", "reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-5-nitropyrimidine", "Starting material: 2,4-difluoro-5-nitropyrimidine", "Reactant: iodine", "Solvent: acetic acid", "Procedure: The starting material is dissolved in acetic acid and iodine is added. The reaction mixture is heated to reflux for several hours until the reaction is complete. The product is then isolated by filtration and washed with water and ethanol.", "Step 2: Reduction of 4-fluoro-5-nitropyrimidine to 4-fluoro-5-iodopyrimidine", "Starting material: 4-fluoro-5-nitropyrimidine", "Reactant: reducing agent (e.g. sodium borohydride, lithium aluminum hydride)", "Solvent: ethanol", "Procedure: The starting material is dissolved in ethanol and the reducing agent is added slowly with stirring. The reaction mixture is heated to reflux for several hours until the reaction is complete. The product is then isolated by filtration and washed with water and ethanol." ] }

CAS RN

1804490-26-3

Product Name

4-fluoro-5-iodopyrimidine

Molecular Formula

C4H2FIN2

Molecular Weight

224

Purity

95

Origin of Product

United States

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